Thietane 1,1-dioxide

Description

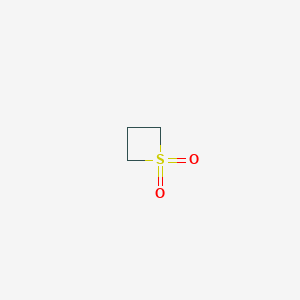

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

thietane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFMKFHUNDYKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295433 | |

| Record name | thietane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-92-3 | |

| Record name | Trimethylene sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylene sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thietane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylene sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF638T3KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Thietane 1,1 Dioxide and Its Derivatives

Direct Oxidation Routes to Thietane (B1214591) 1,1-Dioxide

The most direct and common approach to synthesizing thietane 1,1-dioxide is through the oxidation of a corresponding thietane precursor. This method is effective for both the parent compound and for introducing the sulfone moiety after the construction of a substituted thietane ring.

Oxidation of Thietane Precursors

The oxidation of thietane, also known as trimethylene sulfide (B99878), serves as the primary route to the unsubstituted this compound. Current time information in Bangalore, IN.acs.org Various oxidizing agents have been employed for this transformation. Research has shown that substituted thietanes can also be readily oxidized to their corresponding 1,1-dioxides. For instance, thietanols can be converted to thietanol dioxides using reagents like meta-chloroperbenzoic acid (m-CPBA). researchgate.net In one study, the oxidation of 3-hydroxy-3-(4-methoxyphenyl)thietane with m-CPBA afforded the corresponding 1,1-dioxide in 80% yield. researchgate.net Similarly, 3-hydroxy-2-phenylthietane and 3-hydroxy-3-phenylthietane have been successfully oxidized to their 1,1-dioxides using either m-CPBA or a mixture of hydrogen peroxide and acetic acid (H₂O₂-HOAc). For certain substrates, potassium permanganate (B83412) (KMnO₄) has proven to be an excellent and inexpensive reagent, providing the desired sulfone in high yield after a clean work-up. researchgate.net

Table 1: Comparison of Oxidation Methods for Thietane Precursors

| Precursor | Oxidizing Agent/Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Thietane (Trimethylene sulfide) | H₂O₂ / Tungstic Acid | 88.7–93.7% | acs.org |

| 3-Hydroxy-3-(4-methoxyphenyl)thietane | m-CPBA | 80% | researchgate.net |

| 3-Hydroxy-3-phenylthietane | H₂O₂ / AcOH-Ac₂O | 86% | |

| Substituted Thietane | Potassium Permanganate (KMnO₄) | 89% | researchgate.net |

Synthesis of Substituted this compound Analogues

Beyond direct oxidation, several other strategies have been developed to access substituted thietane 1,1-dioxides, which are crucial for creating diverse molecular libraries for applications such as drug discovery.

[2+2] Cycloaddition Reactions (e.g., Sulfene (B1252967) to Enamines)

The [2+2] cycloaddition reaction between a sulfene and an enamine is a key method for constructing the this compound ring with amino substituents. researchgate.netoup.com Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated in situ from various precursors, such as the reaction of diazoalkanes with sulfur dioxide or the dehydrochlorination of alkanesulfonyl chlorides with a tertiary amine base. oup.comthieme-connect.de When generated in the presence of an enamine, the sulfene undergoes a cycloaddition to yield a 3-aminothis compound. thieme-connect.de The regiochemistry of this addition is consistently controlled. thieme-connect.de Interestingly, studies on the stereoselectivity of the sulfene-enamine cycloaddition have shown that it often favors the formation of the less thermodynamically stable cis-oriented product, suggesting the reaction proceeds under kinetic control. researchgate.netoup.com

Ring Expansion Approaches

Ring expansion methodologies provide an alternative route to the thietane framework, which can then be oxidized to the target 1,1-dioxide. A notable example is the thiirane (B1199164)–thietane rearrangement. beilstein-journals.org This process can involve the interaction of (1-haloalkyl)thiiranes with nucleophiles, proceeding through a 1-thiabicyclo[1.1.0]butane intermediate to form 3-substituted thietanes. beilstein-journals.org Another approach involves the ring expansion of thiiranes using sulfur ylides. beilstein-journals.org For example, reacting a thiirane with 3-chloroallyllithium can produce a thietane derivative. thieme-connect.de While these methods primarily yield thietanes, a subsequent oxidation step provides access to the corresponding thietane 1,1-dioxides, making it a viable two-step strategy for their synthesis.

Functionalization of Existing this compound Scaffolds

Direct modification of a pre-formed this compound ring is a powerful and divergent approach to creating analogues. One established method is the selective chlorination at the 3-position of the ring by treating this compound with chlorine gas under light irradiation. [1, 2 from first search] More recently, palladium-catalyzed reactions have emerged as a sophisticated tool for functionalization. A palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been developed to modify thietane 1,1-dioxides that bear a carbonyl side-chain. acs.orgresearchgate.netlancs.ac.uk This process creates a stereogenic center with a tetrasubstituted carbon atom adjacent to the sulfone group, yielding novel enantioenriched building blocks from racemic starting materials. acs.orglancs.ac.uk The reaction is highly enantioselective and has been used to synthesize spirocycles for medicinal chemistry applications. acs.org

Alkylation and Arylation Reactions

The functionalization of the this compound ring at the α-position to the sulfone group is a common strategy for introducing molecular diversity. This is often achieved through the generation of an α-sulfonyl carbanion, which can then react with various electrophiles.

A notable example involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of thietane 1,1-dioxides. researchgate.netacs.org This method allows for the enantioconvergent synthesis of α-sulfonyl tetrasubstituted stereogenic centers from racemic starting materials. acs.org The process begins with the synthesis of β-ketoester precursors from commercially available thietane. lancs.ac.uk Oxidation of thietane to this compound, followed by the installation of an allyl ester, provides a key intermediate. acs.orglancs.ac.uk This intermediate can then be derivatized to afford ketone- and ester-substituted substrates. lancs.ac.uk The DAAA reaction itself proceeds via the formation of linear enolate intermediates, and a palladium-mediated enolate interconversion is believed to be responsible for the high levels of enantioselectivity observed. acs.org This methodology has been shown to be applicable to a broad range of ketone and ester enolates bearing aromatic, heteroaromatic, and alkyl groups, yielding products with up to 96% enantiomeric excess (ee). lancs.ac.uk

The direct α-arylation of the this compound ring has also been explored. sci-hub.ru Additionally, the nucleophilicity of the 3-position, which can be enhanced by certain substituents, allows for regioselective alkylation or arylation.

Reactions with Carbanions

The reaction of this compound derivatives with carbanions provides another avenue for the introduction of substituents. 3-Chloro-2H-thiete 1,1-dioxide, a derivative of this compound, readily reacts with carbanions, such as the anion of dimethyl or diethyl malonate. acs.orgresearchgate.net This reaction results in the formation of 3-[bis(alkoxycarbonyl)methylidene]this compound. researchgate.netthieme-connect.de The starting material, 3-chloro-2H-thiete 1,1-dioxide, can be prepared from this compound by dichlorination followed by dehydrochlorination. acs.orgresearchgate.net

Organometallic reagents, such as Grignard reagents and enolates, can also be employed to displace the chlorine atom at the 3-position of 3-chloro-2H-thiete 1,1-dioxide via an SN2 mechanism. Furthermore, 1,4-addition of carbanions to the thiete 1,1-dioxide system has been observed. thieme-connect.com

Diversification of Substituted this compound Libraries

The development of diverse libraries of substituted thietane 1,1-dioxides is crucial for exploring their potential applications. One strategy for achieving this involves the use of C-H activation strategies to functionalize the this compound scaffold. d-nb.info This approach has been successfully employed to synthesize a library of axially chiral molecules and macrocyclic structures. d-nb.info

For instance, 3-substituted thietane dioxides bearing a bromide at the meta position of an aryl substituent can be used as building blocks. d-nb.info Palladium-catalyzed C-H functionalization of these substrates allows for the creation of 2,3-disubstituted thietane dioxides that exhibit axial chirality in the solid state. d-nb.info This methodology has also been extended to the formation of cyclic trimeric structures, opening up possibilities for novel macrocyclic ring systems. d-nb.info

Another approach to diversification involves the reaction of 3-hydroxy-3-arylthietane 1,1-dioxides with various nucleophiles. nih.govacs.org These reactions, catalyzed by Lewis or Brønsted acids, allow for the formation of C-C, C-S, and C-O bonds directly on the four-membered ring. nih.govacs.org For example, 3-hydroxy-3-(4-methoxyphenyl)this compound can be coupled with arenes, thiols, and alcohols. nih.govacs.org

The following table summarizes the synthesis of various 3,3-disubstituted thietane 1,1-dioxides from 3-hydroxy-3-arylthietane 1,1-dioxides.

| Starting Material | Nucleophile | Product | Yield (%) |

| 3-Hydroxy-3-(4-methoxyphenyl)this compound | Phenol (B47542) | 3-(4-Methoxyphenyl)-3-phenoxythis compound | 84 |

| 3-Hydroxy-3-(4-methoxyphenyl)this compound | 4-Methylthiophenol | 3-(4-Methoxyphenyl)-3-(p-tolylthio)this compound | 95 |

| 3-Hydroxy-3-(4-methoxyphenyl)this compound | Benzyl alcohol | 3-(Benzyloxy)-3-(4-methoxyphenyl)this compound | 75 |

| 3-Hydroxy-3-(p-tolyl)this compound | Anisole | 3-(4-Methoxyphenyl)-3-(p-tolyl)this compound | 92 |

Synthesis from Epoxides and Thiols

The synthesis of thietane 1,1-dioxides can also be achieved through the construction of the four-membered ring from acyclic precursors. One such method involves the reaction of epoxides with a source of sulfur. For example, 3-chloropropylene oxide-1,2 reacts with a saturated solution of hydrogen sulfide in the presence of barium hydroxide (B78521) to yield 3-thietanol, which can then be oxidized to the corresponding this compound. cdnsciencepub.com

A more general approach involves the reaction of α- and β-chloroepoxides with thiols, followed by oxidation. cdnsciencepub.comdntb.gov.ua The treatment of a β-chloroepoxide with a solution of sodium hydroxide saturated with hydrogen sulfide at elevated temperatures can lead to the formation of a thietane. cdnsciencepub.com However, at lower temperatures, the main product is often the corresponding chloropropanethiol. cdnsciencepub.com This thiol can then be cyclized to the thietane by refluxing in ethanolic sodium hydroxide. cdnsciencepub.com The resulting thietane can be subsequently oxidized to the this compound.

One-Step Synthesis from Alpha-Amino Ketoximes

A one-step synthesis of 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides has been developed from cyclic α-amino ketoximes. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com This reaction involves the treatment of the α-amino ketoxime with a sulfonyl chloride, such as methanesulfonyl chloride or phenylmethanesulfonyl chloride, in the presence of a base. cdnsciencepub.com The sulfonyl chloride serves a dual purpose: it forms the sulfonate of the oxime and generates a sulfene in situ. cdnsciencepub.com

The cleavage of the oxime sulfonate leads to a transient immonium salt, which is then deprotonated by the base to form an enamine. cdnsciencepub.com The enamine is subsequently trapped by the sulfene in a cycloaddition reaction to form the this compound ring. cdnsciencepub.com NMR studies have indicated that the substituent groups on the thietane ring are in a trans configuration. cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com The use of phenylmethanesulfonyl chloride has been shown to give higher yields of the thietane derivatives. cdnsciencepub.com

Stereoselective and Asymmetric Synthetic Approaches

The development of stereoselective and asymmetric methods for the synthesis of thietane 1,1-dioxides is of significant interest, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can have a profound impact on its biological activity.

Chiral this compound Synthesis

Chiral thietane 1,1-dioxides can be synthesized from chiral precursors. One approach involves the synthesis of chiral thietanes from chiral oxiranes, which are then oxidized to the corresponding thietane 1,1-dioxides. tandfonline.comscispace.comtandfonline.com For example, a chiral oxirane alcohol can be reacted with trifluoroacetic acid and triphenylphosphine (B44618) sulfide to yield the corresponding thiirane alcohol. tandfonline.com Treatment of this thiirane alcohol with a phenol in the presence of triphenylphosphine and diethyl azodicarboxylate (a Mitsunobu reaction) can lead to the formation of a chiral thietane, along with the expected thiirane ether. tandfonline.combeilstein-journals.org The proposed mechanism involves a nucleophilic attack of the phenol at the C-2 atom of the thiirane, leading to a stereoselective ring opening, followed by cyclization to form the thietane ring. tandfonline.com The resulting chiral thietane can then be oxidized to the thietane-1,1-dioxide using an oxidizing agent such as m-chloroperbenzoic acid. tandfonline.com

Another important method for the asymmetric synthesis of thietane 1,1-dioxides is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) discussed previously. researchgate.netacs.orglancs.ac.ukresearchgate.net This reaction allows for the creation of an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity. acs.org The enantioenriched thietane 1,1-dioxides produced by this method are valuable building blocks for the synthesis of novel spirocycles. acs.org For instance, the alkene in an alkylated product can be subjected to a hydroboration-oxidation and reductive amination sequence, followed by further transformations to furnish enantioenriched spirocyclic compounds. acs.org

The stereoselective formation of thietane 1,1-dioxides has also been observed in the cycloaddition of sulfenes to enamines. acs.org The stereochemistry of the resulting this compound is dependent on the geometry of the enamine.

The following table provides examples of enantioselective palladium-catalyzed DAAA of thietane 1,1-dioxides.

| Substrate | Product | Yield (%) | ee (%) |

| Allyl 2-(thietane-1,1-dioxid-2-yl)acetate | Allyl 2-allyl-2-(thietane-1,1-dioxid-2-yl)acetate | 86 | 96 |

| Allyl 2-oxo-2-(thietane-1,1-dioxid-2-yl)ethan-1-yl carbonate | 2-Allyl-2-acetylthis compound | 75 | 92 |

| Allyl 2-(4-methoxyphenyl)-2-oxo-2-(thietane-1,1-dioxid-2-yl)ethan-1-yl carbonate | 2-Allyl-2-(4-methoxybenzoyl)this compound | 81 | 94 |

Data compiled from multiple sources. acs.orglancs.ac.ukresearchgate.net

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

A significant advancement in the synthesis of chiral this compound derivatives is the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA). This methodology facilitates the creation of α-sulfonyl tetrasubstituted stereogenic centers from racemic starting materials with high levels of enantioselectivity. acs.orgnih.govsemanticscholar.org The process has been effectively applied to synthesize a variety of enantioenriched α-difunctionalized 5- and 6-membered sulfones. semanticscholar.org The development of this reaction is crucial as it provides access to previously unexplored stereodefined cyclic sulfones, which are valuable in medicinal chemistry. semanticscholar.orgresearchgate.net

The reaction typically involves racemic precursors, such as β-carbonyl sulfones, which undergo a stereoablative process enabled by a carbonyl group to form a planar enolate. acs.orgacs.org This enantioconvergent approach is a notable achievement, as the enantioselective allylic alkylation of racemic α-sulfonyl nucleophiles has historically been a significant challenge. acs.orgacs.org The resulting enantioenriched thietane 1,1-dioxides serve as versatile building blocks for further chemical transformations, including the synthesis of novel spirocycles. acs.orgacs.orglancs.ac.uk

A general reaction scheme involves treating a racemic this compound precursor bearing a ketone or ester substituent with a palladium catalyst and a chiral ligand. acs.org The reaction proceeds with high yields and enantiomeric excesses (ee) for a range of substrates.

| Entry | Precursor | Catalyst (mol %) | Ligand (mol %) | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 16a | [Pd₂(dba)₃] (2.5) | (S,S)-ANDEN-phenyl Trost (6.5) | Toluene (B28343) | 25 | 94 | 83 |

| 2 | 17d | [Pd₂(dba)₃] (2.5) | (S,S)-ANDEN-phenyl Trost (6.5) | Toluene | 0 | 92 | 96 |

Linear Enolate Intermediates

The Pd-DAAA reaction of thietane 1,1-dioxides proceeds through the formation of linear enolate intermediates. acs.orgnih.govresearchgate.net A significant challenge in using linear enolates for asymmetric alkylation is the potential formation of a mixture of E and Z geometric isomers, which can complicate stereochemical control. acs.orglancs.ac.uk

However, this specific palladium-catalyzed reaction successfully overcomes this challenge. acs.org It is believed that a palladium-mediated interconversion of the intermediate E/Z enolates occurs before the alkylation step. acs.orglancs.ac.uk This dynamic kinetic resolution of the enolate isomers is crucial for achieving high levels of enantioselectivity, irrespective of the initial geometry of the enolate precursor. acs.orgsemanticscholar.org This mechanism obviates the need for geometrically pure, preformed enol carbonate precursors, which simplifies the synthetic procedure. acs.orgacs.org The incorporation of a carbonyl group into the this compound substrate is key, as it stabilizes the α-sulfonyl anion and facilitates its complete conversion into a planar enolate, which is essential for the stereoablative process. acs.orgacs.org

The proposed catalytic cycle suggests that after the initial ionization of the substrate, a palladium-carboxylate ion pair is formed. acs.org Subsequent decarboxylation, assisted by the palladium center, generates the E/Z enolate equilibrium, which then leads to the highly enantioenriched product. acs.orgacs.org

Stereogenic Center Formation

The primary application of the Pd-DAAA in this context is the formation of an α-sulfonyl tetrasubstituted stereogenic center. acs.orgnih.gov This creates a quaternary carbon atom—a carbon bonded to four other carbon atoms—which is a common and important motif in many natural products and biologically active molecules. nih.govnih.gov

The formation of this stereocenter is achieved with high enantioselectivity. researchgate.net The general mechanism for transition-metal-catalyzed allylic alkylation involves the attack of a nucleophile on a π-allyl-Pd complex that bears a chiral ligand. researchgate.net In this case, the linear enolate derived from the this compound acts as the nucleophile. The chiral environment created by the palladium-ligand complex dictates the facial selectivity of the enolate's attack on the allyl group, leading to the preferential formation of one enantiomer of the product. researchgate.netacs.org

This method has been successfully applied to a broad scope of substrates, including those with various aromatic and alkyl ketone and ester groups, consistently producing products with high enantiomeric excess. lancs.ac.ukresearchgate.net For instance, the reaction tolerates different electronic properties on substituted phenyl aromatic ketones, yielding products with ee values between 83% and 86%. acs.orgacs.org The utility of these enantioenriched products is demonstrated by their conversion into novel and complex structures, such as spirocycles containing the this compound moiety. acs.orglancs.ac.uk

| Product | Substituent (R) | Yield (%) | ee (%) |

|---|---|---|---|

| 18a | Phenyl | 94 | 83 |

| 18b | o-Toluoyl | 92 | 85 |

| 18c | p-Methoxyphenyl | 93 | 86 |

| 18d | p-Fluorophenyl | 89 | 84 |

| 18e | p-Bromophenyl | 78 | 83 |

| 19d | tert-Butoxy | 92 | 96 |

Enantioconvergent Alkylation of Racemic Sulfones

This Pd-DAAA reaction represents the first successful enantioconvergent alkylation of racemic sulfones in the this compound series. acs.org An enantioconvergent process is one in which a racemic starting material is converted into a single, highly enantioenriched product, theoretically achieving up to 100% yield of one enantiomer. This is distinct from a stereoretentive or stereospecific reaction, which requires an enantiopure starting material to produce an enantiopure product. semanticscholar.orgnih.gov

The key to this enantioconvergent process is the use of racemic β-carbonyl sulfone precursors. semanticscholar.org The presence of the carbonyl group allows for the formation of a planar, achiral enolate intermediate, effectively erasing the stereochemical information from the racemic starting material (a process known as stereoablation). acs.orgacs.org The subsequent allylic alkylation step is then controlled by the chiral palladium catalyst to generate the product with high enantioselectivity. acs.orgsemanticscholar.org

This approach is a significant breakthrough because the direct asymmetric allylation of α-anions of sulfones is challenging. acs.org Previous studies on similar systems showed that the allylation of an α-sulfonyl anion could occur faster than its racemization, leading to stereoretention rather than enantioconvergence. acs.orgnih.gov By designing a substrate that ensures complete stereoablation via a planar enolate, this methodology enables the effective use of racemic mixtures to synthesize valuable enantioenriched cyclic sulfones. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives, particularly via the Pd-DAAA method, can be evaluated through the lens of green chemistry principles. scispace.com

Catalysis: The Pd-DAAA reaction is a catalytic process, adhering to the principle that catalytic reagents are superior to stoichiometric ones. The palladium catalyst and chiral ligand are used in small quantities (e.g., 2.5 mol% [Pd₂(dba)₃]), minimizing waste generated from the reagents that direct the reaction. acs.org

Atom Economy: This principle encourages maximizing the incorporation of all materials used in the process into the final product. acs.org Decarboxylative alkylations, like the Pd-DAAA, are generally considered atom-economical. The main byproduct is carbon dioxide (CO₂), which is a small, non-hazardous molecule. The reaction efficiently combines the main fragments of the precursor into the desired product. acs.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org The described Pd-DAAA reactions are often performed at mild temperatures, ranging from 0 °C to 40 °C, which is more energy-efficient than processes requiring high heat. acs.orgacs.orgnih.gov

Less Hazardous Chemical Syntheses: While palladium is a heavy metal, the development of highly efficient catalytic systems means that only trace amounts are used and can potentially be recovered and recycled. The solvents used, such as toluene, are common in organic synthesis, and ongoing research in green chemistry seeks safer alternatives. The synthesis of the precursor from commercially available thietane involves an oxidation step, which is a common transformation. acs.orgacs.org

Reactivity and Mechanistic Investigations of Thietane 1,1 Dioxide

Ring-Opening Reactions

The significant strain within the four-membered ring of thietane (B1214591) 1,1-dioxide makes it prone to reactions that relieve this strain. vulcanchem.com

Thietane 1,1-dioxide and its derivatives can undergo ring-opening when treated with nucleophiles. The mechanism often involves the nucleophilic attack on a carbon atom adjacent to the sulfone group, leading to the cleavage of a carbon-sulfur bond. For instance, the reaction of 3-chlorothiete 1,1-dioxide with nucleophiles like carbanions, amines, alcohols, and thiols can result in 3-substituted thietane or 2H-thiete 1,1-dioxides. acs.org

The formation of thietane rings from oxiranes with adjacent leaving groups is proposed to occur through a nucleophilic ring-opening, followed by intramolecular transesterification and subsequent intramolecular displacement. beilstein-journals.orgnih.gov Similarly, the reaction of chloromethyloxirane derivatives with a hydrogen sulfide (B99878) source in the presence of a base, such as barium hydroxide (B78521), yields thietan-3-ols. nih.gov The proposed mechanism involves the deprotonation of H₂S to the hydrogensulfide anion, which then attacks the less sterically hindered or benzylic carbon of the oxirane ring. nih.gov This is followed by a proton transfer and an intramolecular nucleophilic displacement to form the thietane ring. nih.gov

In a notable reaction, heating 2H-thiete-1,1-dioxide with phenol (B47542) results in the formation of phenyl 2-propene-1-sulfonate, likely through a nucleophilic attack on the strained ring system. vulcanchem.comscispace.com

Acid-catalyzed conditions can facilitate the ring-opening of thietane derivatives. For example, in the presence of acid, the sulfur atom of a thietane can be chlorinated, forming a chlorosulfonium intermediate which then undergoes ring-opening via substitution by a chloride ion. msu.edu While specific examples for this compound are not extensively detailed in the provided context, the general principle of acid-catalyzed ring-opening of strained heterocycles is well-established. msu.edu

Base-catalyzed ring-opening is a characteristic reaction of thietane 1,1-dioxides. For example, treatment of certain thiete 1,1-dioxides with aqueous sodium hydroxide leads to ring cleavage. researchgate.netcdnsciencepub.com A proposed mechanism for this type of reaction involves a reverse aldol (B89426) condensation. cdnsciencepub.com The reaction of an enamine with methanesulfonyl chloride in the presence of triethylamine (B128534) can produce a 3-amino-2-propylthis compound. nih.gov

Acid-Catalyzed Ring Opening

Cycloaddition Reactions

The unsaturated analogue, thiete 1,1-dioxide, is a versatile substrate in cycloaddition reactions, acting as both a dienophile and a dipolarophile. The high reactivity of thiete 1,1-dioxide in these reactions is attributed to the strongly stabilizing inductive effect of the sulfone group. doi.org

Thiete 1,1-dioxide is an effective dienophile in Diels-Alder reactions. orgsyn.org It readily reacts with various dienes to form [4+2] cycloadducts. Examples of successful Diels-Alder reactions include those with:

1,3-Butadiene (B125203) acs.orgorgsyn.org

1,3-Diphenylisobenzofuran acs.orgorgsyn.org

Anthracene researchgate.netthieme-connect.de

Furans researchgate.net

Cyclopentadiene thieme-connect.de

α-Pyrone researchgate.net

The reactivity of the unsaturated sulfone system in thiete 1,1-dioxide is noted to be significantly greater than its saturated counterpart, thietane-1,1-dioxide, in Diels-Alder reactions. Furthermore, thermolysis of thiete 1,1-dioxides in the presence of strained olefins like norbornenes can lead to Diels-Alder type cycloadducts, which are believed to form via the trapping of a vinylsulfene intermediate generated from the ring-opening of the thiete 1,1-dioxide. researchgate.net

Table 1: Examples of Diels-Alder Reactions with Thiete 1,1-Dioxide

| Diene | Product Type | Reference(s) |

|---|---|---|

| 1,3-Butadiene | [4+2] Cycloadduct | acs.orgorgsyn.org |

| 1,3-Diphenylisobenzofuran | [4+2] Cycloadduct | acs.orgorgsyn.org |

| Anthracene | [4+2] Cycloadduct | researchgate.netthieme-connect.de |

| Furan | [4+2] Cycloadduct | researchgate.net |

| Cyclopentadiene | [4+2] Cycloadduct | thieme-connect.de |

| α-Pyrone | [4+2] Cycloadduct | researchgate.net |

| Norbornene | [4+2] Cycloadduct (via vinylsulfene) | researchgate.net |

Thiete 1,1-dioxide also participates in 1,3-dipolar cycloadditions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. wikipedia.org These reactions are a cornerstone for synthesizing a variety of heterocyclic systems. wikipedia.orgchim.it

With diazoalkanes, thiete 1,1-dioxide undergoes cycloaddition to form pyrazole (B372694) derivatives. researchgate.netorgsyn.orgacs.org The regiochemical outcome of these reactions can be different from those observed with acyclic vinyl sulfones, a phenomenon attributed to the fixed cis-syn-structure of the thiete 1,1-dioxide. researchgate.net

Nitrile oxides also react with thiete 1,1-dioxide in a 1,3-dipolar fashion to yield isoxazoline (B3343090) derivatives. researchgate.netresearchgate.net This type of cycloaddition is a valuable synthetic tool. wikipedia.orgresearchgate.net The reactivity and regioselectivity of these cycloadditions have been studied, and computational methods have been employed to understand the experimental trends. researchgate.net

Recently, the reactivity of 3-cyanothiete 1,1-dioxide has been explored in both [3+2] and [4+2] cycloaddition reactions, demonstrating the versatility of substituted thiete 1,1-dioxides in forming complex heterocyclic structures. osi.lv

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with Thiete 1,1-Dioxide

| 1,3-Dipole | Product Type | Reference(s) |

|---|---|---|

| Diazoalkanes | Pyrazole derivatives | researchgate.netorgsyn.orgacs.org |

| Nitrile Oxides | Isoxazoline derivatives | researchgate.netresearchgate.net |

| Nitrones | Isoxazolidine derivatives | researchgate.net |

[3+2] and [4+2] Cycloaddition Reactions

This compound and its unsaturated analog, 2H-thiete 1,1-dioxide, are notable for their participation in cycloaddition reactions. As an electron-deficient system, 2H-thiete 1,1-dioxide acts as a competent dienophile in [4+2] Diels-Alder reactions. orgsyn.org Its reactivity in these reactions is reported to be approximately ten times greater than its saturated counterpart. For instance, 3-chloro-2H-thiete 1,1-dioxide readily undergoes Diels-Alder reactions with dienes like 1,3-butadiene and 1,3-diphenylisobenzofuran. orgsyn.orgacs.org The thermolysis of thiete 1,1-dioxides in the presence of strained alkenes like norbornenes also yields [4+2] cycloadducts. This reaction, however, proceeds through the trapping of a vinyl sulfene (B1252967) intermediate, which is formed by the thermal ring-opening of the thiete dioxide. researchgate.netresearchgate.net

The reactivity of thiete 1,1-dioxide extends to [3+2] cycloaddition pathways. It has been shown to react with nitrones, such as in the reaction of 2-propyl-2H-thiete 1,1-dioxide with a nitrone to yield two isomeric adducts. thieme-connect.de Furthermore, 3-cyanothiete 1,1-dioxide has been demonstrated to participate in [3+2] cycloadditions with azomethine ylides. osi.lv Reactions with diazo compounds, like diazomethane, also proceed via a [3+2] mechanism, leading to regioisomeric mixtures of dihydropyrazole-fused cycloadducts. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Thiete 1,1-Dioxide Derivatives

| Thiete Derivative | Reagent | Reaction Type | Product Description | Reference(s) |

|---|---|---|---|---|

| 3-Chloro-2H-thiete 1,1-dioxide | 1,3-Butadiene | [4+2] Diels-Alder | Diels-Alder adduct | orgsyn.orgacs.org |

| 3-Chloro-2H-thiete 1,1-dioxide | 1,3-Diphenylisobenzofuran | [4+2] Diels-Alder | Diels-Alder adduct | orgsyn.orgacs.org |

| Thiete 1,1-dioxide | Norbornenes (via thermolysis) | [4+2] Diels-Alder | Vinyl sulfene trapping adduct | researchgate.netresearchgate.net |

| 2-Propyl-2H-thiete 1,1-dioxide | Nitrone | [3+2] Cycloaddition | Isomeric adducts | thieme-connect.de |

| 3-Cyanothiete 1,1-dioxide | Azomethine ylide | [3+2] Cycloaddition | Cycloadduct | osi.lv |

| 3-Trifluoromethyl-2H-thiete 1,1-dioxide | Diazomethane | [3+2] Cycloaddition | Dihydropyrazole-fused cycloadducts | researchgate.net |

Electrophilic and Nucleophilic Functionalization

Chlorination Reactions

The chlorination of the saturated this compound ring is a key method for introducing functionality. The reaction, typically carried out with chlorine gas in a solvent like carbon tetrachloride under UV light, is believed to proceed via a radical mechanism. orgsyn.org The selective chlorination at the 3-position is attributed to polar effects influencing the hydrogen atom abstraction by a chlorine atom, which preferentially occurs at a site remote from the electron-withdrawing sulfone group. orgsyn.org Depending on the reaction conditions, either 3-chlorothietane (B12797012) 1,1-dioxide or 3,3-dichlorothis compound can be obtained as the major product. acs.org The monochlorinated derivative can also be readily converted to the dichloro compound. acs.org This process serves as a crucial step in the synthesis of the more reactive 3-chloro-2H-thiete 1,1-dioxide through a subsequent dehydrochlorination step. acs.org

Reactivity with Carbanions and other Nucleophiles

The electrophilic nature of thiete 1,1-dioxide derivatives makes them susceptible to attack by a variety of nucleophiles. 3-Chloro-2H-thiete 1,1-dioxide, in particular, serves as a versatile intermediate. It reacts with carbanions, such as the anions of dimethyl and diethyl malonate, in an addition-elimination reaction to yield 3-alkylidenethietane 1,1-dioxides. acs.orgthieme-connect.de The reaction involves the formation of 3-[bis(alkoxycarbonyl)methylidene]this compound. acs.orgthieme-connect.de Other nucleophiles, including amines and organometallic reagents, also react to give 3-substituted thietane or 2H-thiete 1,1-dioxides. acs.org

Reactions with Thiols and Alcohols

Nucleophilic addition of alcohols and thiols across the carbon-carbon double bond of 2H-thiete 1,1-dioxide is a common reaction pathway, leading to 3-substituted thietane sulfones. researchgate.net For instance, 2-phenylthiete 1,1-dioxide undergoes Michael addition with alcoholic potassium hydroxide to yield 3-ethoxy-2-phenylthis compound. cdnsciencepub.com Similarly, 3-chloro-2H-thiete 1,1-dioxide reacts with alkoxides and thioalkoxides to provide 3-substituted derivatives. acs.org The reaction with sodium alkoxides can lead to the formation of 3,3-dialkoxythietane 1,1-dioxides. thieme-connect.de More recent studies have shown that 3-hydroxy-3-arylthietane 1,1-dioxides can be coupled directly with thiols and alcohols using catalytic Lewis or Brønsted acids to form 3-sulfanyl and 3-alkoxy thietane dioxides, respectively. acs.org

Table 2: Functionalization of this compound Derivatives with Nucleophiles

| Thietane Derivative | Nucleophile/Reagent | Product Type | Reference(s) |

|---|---|---|---|

| 3-Chloro-2H-thiete 1,1-dioxide | Diethyl malonate anion | 3-Alkylidenethis compound | acs.orgthieme-connect.de |

| 2H-thiete 1,1-dioxide | Ethanol | 3-Ethoxythis compound | researchgate.net |

| 2-Phenylthiete 1,1-dioxide | Ethanolic KOH | 3-Ethoxy-2-phenylthis compound | cdnsciencepub.com |

| 3-Chloro-2H-thiete 1,1-dioxide | Sodium alkoxides | 3,3-Dialkoxythis compound | thieme-connect.de |

| 3-Hydroxy-3-arylthis compound | Thiols (Lewis/Brønsted acid cat.) | 3-Sulfanylthis compound | acs.org |

| 3-Hydroxy-3-arylthis compound | Alcohols (Brønsted acid cat.) | 3-Alkoxythis compound | acs.org |

C-H Activation Strategies

Direct C-H activation provides an alternative route to functionalized thietanes, avoiding the need for pre-functionalized starting materials. acs.org Strategies involving the deprotonation of thietane 1-oxide using lithium amides like LDA or LTMP at low temperatures have been developed. rsc.org This generates a lithiated intermediate at the C2 position, which can be trapped with electrophiles such as benzophenone (B1666685) to yield C2-functionalized thietane 1-oxides. rsc.org This approach allows for the stereoselective introduction of substituents onto the thietane ring. rsc.org Palladium-catalyzed decarboxylative asymmetric allylic alkylation has also been employed to generate α-sulfonyl stereogenic centers from racemic this compound precursors. acs.org

Thermolysis and Rearrangement Pathways

The thermal behavior of this compound and its derivatives is characterized by distinct rearrangement and decomposition pathways. When heated, 2H-thiete 1,1-dioxide undergoes a characteristic rearrangement. scispace.comvulcanchem.com The proposed mechanism involves an initial ring-opening to form a reactive vinylsulfene intermediate (CH₂=CHCH=SO₂). orgsyn.orgscispace.comvulcanchem.com This intermediate can then undergo an intramolecular cyclization to yield a more stable five-membered ring product, 5H-1,2-oxathiole-2-oxide. scispace.comvulcanchem.com If the thermolysis is conducted in the presence of a trapping agent like phenol, the vinylsulfene intermediate can be intercepted to form acyclic products, such as phenyl 2-propene-1-sulfonate. scispace.comvulcanchem.com

The saturated this compound exhibits different thermal decomposition behavior. Flash thermolysis of this compound leads to extrusion processes, yielding products such as cyclopropane, propylene, and sulfur dioxide. scispace.comcdnsciencepub.com The thermal stability of sulfones is dependent on their chemical environment; aliphatic sulfones generally decompose at lower temperatures compared to those flanked by aromatic groups. acs.orgresearchgate.net

Vinyl Sulfene Formation

The thermal decomposition of thiete 1,1-dioxides, which can be derived from this compound, is a well-established method for generating vinyl sulfene (CH₂=CHCH=SO₂), a highly reactive intermediate. researchgate.netorgsyn.org This ring-opening reaction is a key step in understanding the chemistry of thiete 1,1-dioxides. researchgate.net

Key Research Findings:

Thermolysis: Heating thiete 1,1-dioxides leads to the formation of vinyl sulfene. researchgate.net This intermediate can be trapped by various reagents, providing evidence for its transient existence.

Cycloaddition Reactions: In the presence of strained olefins like norbornenes, the generated vinyl sulfene undergoes Diels-Alder type cycloadditions. researchgate.net However, reactions with other cyclic or acyclic alkenes often result in low yields or no reaction. researchgate.net

Trapping with Phenol: When the thermolysis is carried out in the presence of phenol, vinyl sulfene can be trapped to form allyl sulfonate derivatives. orgsyn.org

Table 1: Trapping Reactions of Vinyl Sulfene Generated from Thiete 1,1-dioxide Derivatives

| Trapping Agent | Product Type | Reference |

|---|---|---|

| Norbornenes | Diels-Alder Cycloadducts | researchgate.net |

Rearrangement to Sultines

Thiete 1,1-dioxide can undergo unimolecular cyclization to form an unsaturated sultine, which is a cyclic ester of a sulfinic acid. orgsyn.org This rearrangement represents an alternative reaction pathway for the vinyl sulfene intermediate. The term "sultine" is used to denote 1,2-oxathietane 2-oxides. dntb.gov.uaresearchgate.net

Mechanistic Insight:

The formation of sultines from thiete 1,1-dioxide is believed to proceed through the versatile vinyl sulfene intermediate. This intermediate can either react with external trapping agents or undergo an intramolecular cyclization to yield the more stable sultine structure. orgsyn.org

Organometallic Chemistry and Catalysis involving this compound

The strained ring and the electrophilic nature of the sulfur atom in this compound make it a versatile substrate in organometallic chemistry and catalysis.

Lewis and Brønsted Acid Catalysis in Functionalization

Lewis and Brønsted acids have proven to be effective catalysts for the functionalization of this compound derivatives. acs.orgresearchgate.net These catalysts activate the thietane ring, facilitating nucleophilic attack and the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net

Key Findings:

Carbocation Generation: Lewis acids (such as Li⁺, Ca²⁺, and Fe³⁺ salts) and Brønsted acids are used to generate carbocationic intermediates from 3-hydroxythietane 1,1-dioxides. acs.org

Friedel-Crafts Alkylation: These carbocation intermediates can be trapped by arenes in Friedel-Crafts alkylation reactions to form 3,3-diarylthietane 1,1-dioxides. acs.org

Alkylation of Thiols and Alcohols: The catalytic system also allows for the alkylation of thiols and alcohols, leading to the synthesis of 3-sulfanyl and 3-alkoxy thietane 1,1-dioxides. acs.org Brønsted acid catalysis, specifically with Tf₂NH, was found to be effective for the O-alkylation of alcohols. acs.org

Table 2: Catalytic Functionalization of 3-Aryl-thietan-3-ol 1,1-dioxides

| Catalyst Type | Nucleophile | Product | Reference |

|---|---|---|---|

| Lewis Acid (e.g., Ca(NTf₂)₂) | Arenes | 3,3-Diarylthietane 1,1-dioxides | acs.org |

| Lewis Acid (e.g., Ca(NTf₂)₂) | Thiols | 3-Aryl-3-sulfanylthietane 1,1-dioxides | acs.org |

Advanced Characterization and Computational Studies

Spectroscopic Analysis of Thietane (B1214591) 1,1-Dioxide Derivatives

Spectroscopic methods are fundamental in elucidating the molecular structure of thietane 1,1-dioxide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed information about the connectivity, molecular weight, and functional groups present in these compounds.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing this compound derivatives. The chemical shifts and coupling constants of the ring protons provide valuable information about their chemical environment and spatial orientation.

In ¹H NMR spectra of this compound derivatives, the protons on the thietane ring typically appear in the range of δ 3.2–4.9 ppm. The specific chemical shifts and splitting patterns can help determine the substitution pattern and the relative stereochemistry of the substituents. For instance, the coupling constants between adjacent protons are indicative of their dihedral angles, which can be used to infer the ring's conformation. cdnsciencepub.com In some cases, the complexity of the spectra, arising from extensive coupling between the ring protons, necessitates the use of shift reagents like Eu(fod)₃ to simplify the patterns and facilitate analysis. researchgate.net

¹³C NMR spectroscopy complements the information obtained from ¹H NMR. The α-carbons (adjacent to the sulfone group) in the thietane ring of derivatives like 3-(aminomethyl)this compound resonate around 25 ppm, while the β-carbon appears at approximately 27 ppm. These distinct chemical shifts aid in confirming the substitution sites on the thietane ring. Two-dimensional NMR techniques, such as HSQC, can be employed to correlate proton and carbon signals, further clarifying the structural assignments, especially in complex molecules or mixtures.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Key Observations | Reference |

| 3-(Aminomethyl)this compound | ¹H | 3.2–4.9 | Distinct splitting for cis/trans configurations. | |

| ¹³C | α-carbons: ~25, β-carbon: ~27 | Differentiates substitution sites. | ||

| 2-(3'-Cyanopropyl)-3-piperidinothis compound | ¹H | Complex, coupled signals | Eu(fod)₃ used for spectral clarification. | researchgate.net |

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound derivatives. The fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, charged fragments. libretexts.org The analysis of these fragments helps to deduce the original structure. libretexts.org

For certain thietane derivatives, such as thietan-3-ols, the ionization process can lead to fragmentation where a hydroxyl group is lost, resulting in the observation of an [M – OH]⁺ ion instead of the protonated molecular ion [M + H]⁺. acs.org This fragmentation pathway suggests the formation of a stable carbocation intermediate. acs.org The specific fragments observed depend on the substituents present on the thietane ring and the ionization method used. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound derivatives, the most characteristic IR absorptions are those corresponding to the sulfone group. Strong absorption bands are typically observed in the regions of 1300–1350 cm⁻¹ and 1120–1160 cm⁻¹ for the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. researchgate.net For example, in 2-(3'-cyanopropyl)-3-piperidinothis compound, these bands appear at 1300 cm⁻¹ and 1140-1150 cm⁻¹. researchgate.net The presence of other functional groups, such as a cyano group (-C≡N), will also give rise to characteristic absorption bands, for instance, around 2250 cm⁻¹. researchgate.net

Mass Spectrometry (MS) and Fragmentation Analysis

X-ray Crystallography for Structural Elucidation

The four-membered thietane ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of this puckering can be quantified by the puckering angle. X-ray diffraction studies have shown that the puckering angle of the this compound ring is sensitive to the nature and position of substituents. acs.org

For example, the crystal structure of 3-hydroxy-3-(4-methoxyphenyl)this compound reveals a puckered ring with an angle of 29.4°, which is thought to be influenced by an intramolecular hydrogen bond. acs.org In contrast, 3,3-diarylthis compound derivatives exhibit less puckered rings, with angles around 14.0° to 16.9°. acs.org Some derivatives, like a toluene (B28343) sulfide (B99878) derivative, can even display a nearly planar thietane dioxide ring with a puckering angle of only 1°. acs.org In contrast, thietane-1-oxide exists in a highly puckered conformation with a puckering angle of about 38°. researchgate.net Computational studies have also been used to investigate ring puckering in related systems. researchgate.net

Table 2: Puckering Angles of Various this compound Derivatives Determined by X-ray Crystallography

| Compound | Puckering Angle (°) | Noteworthy Structural Feature | Reference |

| 3-Hydroxy-3-(4-methoxyphenyl)this compound | 29.4 | Intramolecular H-bond suggested. | acs.org |

| 3,3-Diarylthietane 1,1-dioxides | 14.0 - 16.9 | Less puckered than the hydroxy derivative. | acs.org |

| Toluene sulfide derivative of thietane dioxide | 1 | Nearly planar ring. | acs.org |

| Thietane-1-oxide | ~38 | Highly puckered conformation. | researchgate.net |

X-ray crystallography is crucial for the unambiguous determination of the conformation and stereochemistry of this compound derivatives. acs.org The precise arrangement of atoms in the crystal lattice allows for the assignment of relative and absolute configurations of stereocenters.

For instance, in the synthesis of various this compound derivatives, X-ray analysis of single crystals has been used to confirm the structure of the products. acs.org NMR studies, sometimes in conjunction with shift reagents, can suggest the stereochemistry, such as a trans orientation of substituents on the thietane ring, but X-ray crystallography provides the definitive proof. researchgate.net The conformation of the substituents relative to the puckered ring, whether they are in an axial or equatorial-like position, is also revealed by these studies. This information is vital for understanding the reactivity and biological activity of these compounds.

Puckering Angle Analysis of Thietane Dioxide Rings

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of this compound at the molecular level. These methods complement experimental studies by offering detailed insights into aspects of the molecule that are difficult to probe directly.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules like this compound. DFT calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of chemical investigations.

DFT calculations have been employed to model the electronic structure of this compound and its derivatives, providing insights into their reactivity. For instance, computational studies have been used to investigate the puckered conformation of the thietane ring, which helps to reduce angle strain. vulcanchem.com These studies also provide information on bond lengths and angles, such as the S=O and C-S bond lengths. vulcanchem.com

The reactivity of thietane 1,1-dioxides in various reactions has also been a subject of DFT studies. For example, in the context of Diels-Alder reactions, thietane 1,1-dioxides act as electron-deficient dienophiles. DFT calculations can help to understand the regioselectivity of such reactions by assessing factors like steric hindrance. Furthermore, DFT has been used to study the cycloreversion of thietane radical cations, providing insights into the reaction mechanisms and the electronic structure of transition states and intermediates. conicet.gov.ar

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, and it is often used in conjunction with DFT calculations. pku.edu.cnnumberanalytics.comnumberanalytics.com FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com

In the case of this compound, FMO analysis can be used to explain its reactivity in various reactions. For example, the high reactivity of thiete 1,1-dioxide, a related compound, is attributed to the strongly stabilizing inductive effect of the sulfone group, which is evident in its photoelectron and electron transmission spectra. researchgate.netdoi.org The energies of the HOMO and LUMO, which can be calculated using DFT, are crucial in predicting the feasibility and outcome of reactions such as cycloadditions. numberanalytics.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the reaction's feasibility. numberanalytics.com

Below is a table summarizing the key aspects of FMO analysis:

DFT calculations are instrumental in locating and characterizing transition states, which are the highest energy points along a reaction pathway. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates.

For this compound and related compounds, transition state analysis has been used to study various reactions. For example, in the cycloreversion of thietane radical cations, DFT calculations at the UB3LYP/6-31G* level of theory have been used to identify the transition states and intermediates involved in the C-C bond-breaking process. conicet.gov.ar The analysis of bond orders at the transition state provides further insight into the electronic changes occurring during the reaction. conicet.gov.ar

The thermolysis of thiete 1,1-dioxide, which involves a rearrangement to 5H-1,2-oxathiole-2-oxide, is another reaction where the mechanism is believed to involve a vinylsulfene intermediate. scispace.com Computational studies can help to elucidate the transition states involved in such rearrangements.

DFT calculations have become a valuable tool for predicting NMR chemical shifts, aiding in the structural elucidation of organic molecules. nih.govnrel.govrsc.orgmdpi.com The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a common approach for these predictions. nih.govmdpi.com

For this compound and its derivatives, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. This is particularly useful for distinguishing between isomers or for assigning specific resonances in complex spectra. The accuracy of these predictions can be improved by using appropriate functionals and basis sets, and by considering solvent effects. mdpi.com

The following table shows a comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a related compound, demonstrating the utility of this approach.

Note: The calculated shifts are highly dependent on the chosen DFT functional and basis set.

Transition State Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. uantwerpen.be By solving the classical equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular interactions, and other time-dependent processes. uantwerpen.be

In the context of this compound, MD simulations could be used to study a variety of phenomena. For example, they could be used to investigate the conformational dynamics of the four-membered ring, or to simulate the interaction of the molecule with a solvent or a biological target. MD simulations are also used in drug design to assess the binding affinity of a molecule to a protein. For instance, docking studies, which are often followed by MD simulations, can be used to predict how a molecule like a 3-(aminomethyl)this compound might bind to an enzyme.

Perturbation Theory Applications

Perturbation theory is a fundamental tool in quantum mechanics and computational chemistry used to analyze complex molecular systems by starting from a simpler, solvable problem and adding the more complex interactions as "perturbations." solubilityofthings.com For this compound and related four-membered ring sulfones, perturbation theory, particularly Møller-Plesset (MP) perturbation theory, provides critical insights into electronic structure, stability, and reactivity. researchgate.netsouthampton.ac.uk This approach allows for the inclusion of electron correlation effects, which are omitted in simpler models like the Hartree-Fock method, leading to more accurate predictions of molecular properties. solubilityofthings.comsouthampton.ac.uk

One of the primary applications of perturbation theory is in understanding the electronic properties and reactivity of these strained ring systems. For instance, the He(I)α photoelectron (PE) and electron transmission (ET) spectra of this compound and its unsaturated analog, thiete 1,1-dioxide, have been rationalized using a simple model based on perturbation theory. researchgate.net This theoretical framework aids in the unambiguous assignment of π ionization and π* attachment processes, which are crucial from a chemical reactivity standpoint. researchgate.net The analysis using perturbation theory clearly reveals the strongly stabilizing inductive effect of the sulfone group, a key factor behind the high reactivity of compounds like thiete 1,1-dioxide. researchgate.net

Furthermore, second-order Møller-Plesset (MP2) perturbation theory is frequently employed to investigate the energetics and mechanisms of reactions involving thietane derivatives. researchgate.netolemiss.edu Although direct studies on this compound are specific, extensive research on closely related compounds illustrates the methodology's power. For example, MP2 has been used to study the cis-trans isomerization reactions in 3-substituted thietane-1-oxides and dithietane-1,3-dioxide. researchgate.netresearchgate.net In these studies, electronic correlation, accounted for by MP2, is essential for accurately calculating the activation energies and thermodynamic properties of the isomerization process. researchgate.netresearchgate.net

For a series of 3-substituted thietane-1-oxide derivatives, calculations including MP2 were used to determine the energetics and thermodynamics of isomerization. researchgate.net The results showed that in the gas phase, the cis isomer is generally more stable. researchgate.net The calculated activation energies for the isomerization of chloro and methyl derivatives highlight the influence of substituents on the reaction barrier. researchgate.net

| Derivative | Phase | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Chloro-thietane-1-oxide | Gas | ~49 |

| Chloro-thietane-1-oxide | Solution | ~37 |

| Methyl-thietane-1-oxide | Gas | ~45 |

| Methyl-thietane-1-oxide | Solution | ~33 |

Similarly, the isomerization of dithietane-1,3-dioxide was studied with MP2 to account for electronic correlation. researchgate.net The calculations determined the activation energy for the cis-trans interconversion to be 47.8 kcal/mol in the gas phase, a value that decreases significantly in polar solvents. researchgate.net These computational studies, grounded in perturbation theory, are invaluable for predicting reaction outcomes and understanding the influence of the molecular environment on reaction barriers.

Applications of Thietane 1,1 Dioxide in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery

The incorporation of the thietane (B1214591) 1,1-dioxide motif into organic molecules has been a subject of growing interest in medicinal chemistry. Its three-dimensional structure and ability to modulate key pharmaceutical properties have led to its use in the development of new therapeutic agents.

Thietane 1,1-Dioxide as a Valuable Intermediate in Pharmaceutical Synthesis

This compound and its derivatives serve as crucial intermediates in the synthesis of complex heterocyclic compounds with potential biological activity. rudn.ru The reactivity of the thietane ring allows for various chemical transformations, enabling the construction of diverse molecular architectures. A notable example is the use of 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole as a reagent to introduce the this compound ring into other heterocyclic systems. rudn.ruresearchgate.net This method involves the reaction of the triazole with sodium alkoxides or thioalkoxides to yield 3-alkyloxy(sulfanyl)thietane-1,1-dioxides. researchgate.net

Another significant application is in the synthesis of antiplatelet agents. For instance, ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate can be oxidized with hydrogen peroxide to form the corresponding this compound derivative. researchgate.netnih.gov Subsequent hydrolysis of the ester yields 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetic acid, which can be converted to water-soluble salts with antiplatelet properties. researchgate.netnih.gov

Table 1: Synthesis of Pharmaceutical Intermediates from this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Application | Reference(s) |

|---|---|---|---|---|

| 3,5-Dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole | Sodium alkoxides/thioalkoxides | 3-Alkyloxy(sulfanyl)thietane-1,1-dioxides | Antidepressant-like activity | researchgate.net |

| Ethyl 2-[5-bromo-2,4-dihydro-3-oxo-2-(thietanyl-3)-1,2,4-triazolyl-4]acetate | H₂O₂, NH₄OH | Ethyl 2-[5-bromo-2,4-dihydro-2-(1,1-dioxothietanyl-3)-3-oxo-1,2,4-triazolyl-4]acetate | Intermediate for antiplatelet agents | researchgate.netnih.gov |

| 2-[5-bromo-2,4-dihydro-2-(1,1-dioxothietanyl-3)-3-oxo-1,2,4-triazolyl-4]acetic acid | Alkali-metal hydroxides/amines | Water-soluble salts of the corresponding acid | Antiplatelet agents | researchgate.netnih.gov |

Development of Novel Pharmaceuticals and Agrochemicals

The this compound scaffold has been successfully incorporated into molecules exhibiting a range of biological activities, leading to the development of new potential pharmaceuticals and agrochemicals. researchgate.netlookchem.com

In the realm of pharmaceuticals, derivatives of 3-substituted thietane-1,1-dioxide have shown promise as antidepressant agents. researchgate.netsemanticscholar.orgcyberleninka.rucyberleninka.rurrpharmacology.ruresearchgate.netkazanmedjournal.ru Notably, 3-ethoxythietane-1,1-dioxide (also referred to as 3ETD or N-199/1) has demonstrated significant antidepressant properties in preclinical studies. researchgate.netsemanticscholar.orgcyberleninka.rucyberleninka.rurrpharmacology.ru This compound has been shown to be effective in various animal models of depression and is characterized by its low toxicity. researchgate.netrrpharmacology.rukazanmedjournal.ru The proposed mechanism of action for these antidepressant effects involves the modulation of serotonergic and adrenergic systems. semanticscholar.orgcyberleninka.ru

Furthermore, certain salts of 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetic acid have exhibited pronounced antiplatelet activity, comparable to that of acetylsalicylic acid in some assays. researchgate.netnih.gov

In the field of agrochemicals, thietane derivatives have been investigated for their insecticidal properties. lookchem.com

Table 2: Bioactive Compounds Incorporating the this compound Moiety

| Compound Class/Name | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 3-Ethoxythietane-1,1-dioxide (3ETD) | Antidepressant | Pronounced antidepressant effects in animal models, low toxicity. | researchgate.netsemanticscholar.orgcyberleninka.rucyberleninka.rurrpharmacology.ru |

| 3-Alkyloxy(sulfanyl)thietane-1,1-dioxides | Antidepressant-like | Certain derivatives exhibit effects comparable to amitriptyline. | researchgate.net |

| Salts of 2-[5-bromo-2,4-dihydro-3-oxo-2-(1,1-dioxothietanyl-3)-1,2,4-triazolyl-4]acetic acid | Antiplatelet | Activity comparable to acetylsalicylic acid in ADP-induced aggregation tests. | researchgate.netnih.gov |

| Thietane derivatives | Insecticidal | Potential for the development of new pesticides. | lookchem.com |

This compound Scaffolds in Drug Design and Optimization

The this compound scaffold is increasingly recognized for its utility in drug design and lead optimization. researchgate.net Its incorporation can influence key physicochemical properties of a molecule, such as polarity and three-dimensionality, which are crucial for drug-likeness and target engagement. researchgate.net The sulfone group, being a strong hydrogen bond acceptor, can also facilitate interactions with biological targets.

Studies on 3-substituted thietane-1,1-dioxide derivatives have shown that these compounds generally exhibit low predicted toxic risks, including mutagenicity, tumorigenicity, and reproductive toxicity. researchgate.net Furthermore, many of these derivatives comply with Lipinski's rule of five, suggesting favorable pharmacokinetic properties for oral bioavailability. researchgate.netnih.gov For example, 3-ethoxythietane-1,1-dioxide (3ETD) has been highlighted for its low toxicity and promising pharmaceutical potential. kazanmedjournal.ru

The introduction of the aminomethyl group at the 3-position of the this compound ring can enhance aqueous solubility and provides a site for further functionalization. The thermal stability imparted by the sulfone group makes these scaffolds suitable for various applications.

Table 3: Predicted Physicochemical and Toxicological Properties of this compound Derivatives

| Compound Class | Predicted Properties | Significance in Drug Design | Reference(s) |

|---|---|---|---|

| 3-Substituted thietane-1,1-dioxides | Low toxic risks (mutagenicity, tumorigenicity, reproductive toxicity), compliance with Lipinski's rule of five. | Favorable safety and pharmacokinetic profiles for drug development. | researchgate.netresearchgate.netnih.gov |

| 3-(Aminomethyl)this compound | Enhanced aqueous solubility, thermal stability. | Improved physicochemical properties for drug formulation and application. |

Synthesis of Enantioenriched Spirocycles for Medicinal Chemistry

This compound has proven to be a valuable precursor for the synthesis of enantioenriched spirocycles, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. A palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides has been developed to install an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity. researchgate.net The resulting enantioenriched products can be further derivatized into novel spirocyclic compounds, providing access to high-value, sp³-rich building blocks for drug discovery. researchgate.net This methodology has been shown to be scalable, allowing for the production of gram quantities of the desired spirocyclic precursors. researchgate.net

Materials Science and Polymer Chemistry

The unique properties of this compound also lend themselves to applications in materials science, particularly in the formulation of specialty polymers.

This compound in Specialty Polymer Formulation

Derivatives of this compound have been utilized as components in the production of specialty polymers. For example, 3,3-bis(2-methylpropoxy)this compound can act as a cross-linking agent, enhancing the structural integrity and performance characteristics of polymers. lookchem.com In the plastics industry, this compound can also serve as a stabilizer, improving the durability and resistance of plastic materials to various environmental factors. lookchem.com The incorporation of the this compound moiety can contribute to the development of advanced chemical formulations with unique properties. lookchem.com

Development of Coatings and Adhesives

This compound is utilized in the formulation of specialty polymers designed for high-performance coatings and adhesives. chemimpex.com The incorporation of the sulfone moiety into polymer backbones is a well-established strategy for enhancing material properties. Polymers containing sulfone groups, known as polysulfones, are noted for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in harsh environments. magerial.com

Polyether sulfone (PES) and polysulfone (PSU) are high-performance thermoplastics that demonstrate the advantages conferred by the sulfone group. magerial.compht-plastic.com These materials are used in protective coatings for industrial equipment and as high-performance adhesives. magerial.com The properties that make them suitable for these applications include:

High Thermal Stability: Polysulfones maintain their structural integrity at elevated temperatures. pht-plastic.com

Chemical Resistance: They are resistant to mineral acids, alkalis, saline solutions, and oils. pht-plastic.com

Good Adhesion: Specialty primers and adhesive systems have been developed for bonding polysulfones to a variety of substrates, including metals and glass. reltekllc.com Formulations combining polysulfones with other polymers, such as fluoropolymers, have been patented to create coatings with low friction and high resistance to environmental stress. google.com

The use of this compound as a building block allows for the precise introduction of the robust sulfone functional group into novel polymer architectures, aiming to impart these desirable properties for the development of advanced coatings and adhesives. chemimpex.com

High-Pressure Synthesis of Thietane Monomers and Polymers

While the direct high-pressure polymerization of this compound is not extensively documented, the compound serves as a critical precursor for the synthesis of monomers that can undergo polymerization, a process that can be influenced by high-pressure conditions. High-pressure polymerization is a known technique used to increase reaction rates and the molecular weight of the resulting polymers. uc.edu

Research has demonstrated the polymerization of thietane (the sulfide (B99878) analogue of this compound) to produce homopolymers. researchgate.net this compound can be chemically reduced to thietane, which can then serve as a monomer. thieme-connect.de This two-step process represents an indirect route from the dioxide to a polymer.

A more direct potential route involves the ring-opening polymerization of cyclic sulfones. Studies have shown that other cyclic sulfones, such as sulfolane (B150427) derivatives, can undergo radical ring-opening polymerization. mdpi.com This method is explored as an alternative to the traditional copolymerization of olefins with sulfur dioxide, a toxic gas. mdpi.com Given that this compound is a strained cyclic sulfone, it represents a potential candidate for such ring-opening polymerization strategies. The application of high pressure to these systems could be investigated to control the polymerization process, as elevated pressure is known to influence the activation volume of polymerization reactions, thereby affecting propagation and termination rates. uc.edu

Supramolecular Chemistry

The unique structural and electronic properties of this compound make it an excellent template for constructing complex, three-dimensional molecular architectures in the field of supramolecular chemistry.

Researchers have successfully employed 3-substituted thiete dioxide building blocks for the formation of novel macrocyclic ring systems. researchgate.net Through functionalization strategies, these small, strained rings can be engaged in reactions to form cyclic trimeric structures. This approach has opened a pathway to unprecedented macrocycles that are analogous to spherands, a class of macrocyclic ligands known for their high degree of preorganization and ability to form strong complexes. researchgate.net The synthesis involves a palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides, which can act as coupling partners to link multiple units together, forming large, well-defined cyclic structures. researchgate.net

Table 1: Examples of Substituted Thiete Dioxides Used in Macrocycle Formation This table is representative of starting materials discussed in the literature.

| Starting Material | Synthetic Strategy | Resulting Structure Type | Reference |

|---|---|---|---|

| 3-Substituted Thiete Dioxides | C-H Activation/Functionalization | Cyclic Trimers | |

| 3-Substituted Thiete Dioxides with Bromide handle | Palladium-Catalyzed Coupling | Macrocyclic Spherand Analogues | researchgate.net |

The this compound scaffold has proven to be a valuable template for the design of axially chiral molecules. researchgate.net Axial chirality is a key feature in many areas of chemistry, including catalysis and drug design. researchgate.net By using C-H activation strategies on simple thiete dioxide building blocks, a library of new, sophisticated axially chiral molecules has been synthesized. mdpi.com

The process often involves a palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides to create 2,3-disubstituted derivatives. researchgate.net The steric and electronic interactions between the substituents at these positions can create a high barrier to rotation around the C2-C3 bond, thus locking the molecule into a specific, chiral conformation. researchgate.net The resulting axial chirality in these 2,3-disubstituted thiete dioxides has been confirmed in the solid state, and their stability is attributed to intramolecular electrostatic interactions. researchgate.net Furthermore, the concept of using the thietane ring's puckered nature to induce chirality has been demonstrated in molecules like 2,6-dithiaspiro[3.3]heptane 2,6-dioxide, which exhibits axial asymmetry due to the rigid, non-planar structure of the two spiro-fused thietane rings. google.com

Table 2: Research Findings in Axially Chiral Molecule Synthesis This table summarizes key findings from referenced research.

| Research Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| C-H Functionalization | Synthesis of a library of 2,3-disubstituted thiete dioxides. | Creation of novel scaffolds exhibiting axial chirality in the solid state. | researchgate.net |

| Molecular Template | Use of simple thiete dioxide building blocks. | Demonstrates the versatility of the scaffold as a template for complex architectures. | |

| Spirocyclic Systems | Design of an axially chiral bis(sulfoxide) from two thietane rings. | Shows that the inherent puckered conformation of the thietane ring system can be used to generate stable axial chirality. | google.com |

Formation of Macrocyclic Ring Systems

Environmental Chemistry Applications

The reactivity of this compound, stemming from its high ring strain and the presence of the sulfone group, gives it potential as a model compound in environmental chemistry research, particularly for studying the breakdown of sulfur-containing pollutants.